6-Bromochroman-2-one
Overview
Description
6-Bromochroman-2-one is a chemical compound with the IUPAC name 6-bromo-2-chromanone . It has a molecular weight of 227.06 and is typically found as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,4-dihydrocoumarin with bromine in dichloromethane . The mixture is stirred overnight at 15°C, then diluted with dichloromethane, and washed with aqueous sodium bicarbonate followed by water . The solution is then dried over magnesium sulphate, filtered, and concentrated under reduced pressure . The residue is washed with petroleum ether, and the filtrate is concentrated . The solid is recrystallised from dichloromethane/petroleum ether to give the bromide as thick white crystals .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrO2/c10-7-2-3-8-6 (5-7)1-4-9 (11)12-8/h2-3,5H,1,4H2 . This indicates that the compound has a cyclic structure with a bromine atom attached to the 6th carbon atom in the ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . and is typically stored in a freezer . It is sensitive to light .Scientific Research Applications
Synthesis and Chemical Properties
6-Bromochroman-2-one is involved in various synthesis processes. One notable study is the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene, highlighted for its efficiency and reduced environmental impact due to low consumption and pollution (Zhou et al., 2013). Additionally, the compound has been used in the synthesis of 6-Bromochromone-2-carboxylic acid via a microwave-assisted process, noted for its versatility, high purity, and cost-effectiveness (Cagide et al., 2019).
Molecular Studies and Spectroscopy
This compound plays a significant role in molecular studies. For instance, it has been used in vibrational spectroscopic and Natural Bond Orbital (NBO) studies, providing insights into its conformation and molecular interactions (Gupta et al., 2012). The compound's electronic and vibrational properties have been thoroughly investigated, contributing to our understanding of halogen substituted chromones (Erdogdu et al., 2019).
Applications in Material Science
In the field of material science, this compound has been utilized in the synthesis of novel compounds with potential applications in optoelectronics. For instance, its role in the formation of compounds like BOCTTX, which exhibit photoconductivity characteristics, suggests potential in photodiode and sensor applications (Ibrahim et al., 2016).
Crosslinking and Genetic Studies
A notable application of a derivative of this compound is in the field of genetics, where it has been used for site-specific inactivation of genetic sequences in DNA and RNA. This highlights its potential in mapping and characterizing viral genomes (Summerton & Bartlett, 1978).
Safety and Hazards
6-Bromochroman-2-one is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
6-bromo-3,4-dihydrochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQWUVOIMYRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295780 | |
Record name | 6-bromochroman-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20921-00-0 | |
Record name | 20921-00-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromochroman-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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